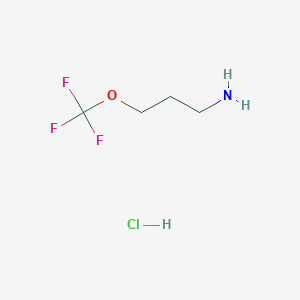

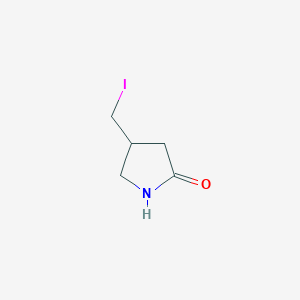

![molecular formula C13H22N4O2 B2381091 Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate CAS No. 2138041-13-9](/img/structure/B2381091.png)

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on various kinases, making it an attractive candidate for the treatment of a wide range of diseases.

科学的研究の応用

Chemical Structure and Configuration Analysis

- Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate is a trisubstituted pyrrolidin-2-one, with specific chiral configurations at its carbon atoms in the lactam ring. This compound is an example of compounds utilized for studying chirality and molecular configurations, as demonstrated by Weber et al. (1995) in their structural analysis of a similar compound (Weber et al., 1995).

Synthesis and Optimization

- The compound plays a significant role in synthetic chemistry, where it serves as an intermediate in various synthetic routes. For example, Geng Min (2010) discussed an efficient process for synthesizing important drug intermediates, including tert-butyl pyrrolidin-3-ylmethylcarbamate starting from itaconic acid ester, highlighting its utility in drug synthesis (Geng Min, 2010).

Crystal Structure Investigations

- The crystal structure of related tert-butyl carbamate compounds has been studied to understand their molecular arrangement and interactions. Such research, as conducted by Ober et al. (2004), provides insights into the spatial arrangement and potential applications in material science and pharmaceuticals (Ober et al., 2004).

Photoredox Catalysis and Cascade Reactions

- The compound has been explored in photoredox catalysis. Wang et al. (2022) discussed using a similar compound in a photoredox-catalyzed amination, which established a new cascade pathway for assembling diverse organic structures under mild conditions. This shows its potential in creating complex organic molecules through photoredox processes (Wang et al., 2022).

Application in Asymmetric Synthesis

- The compound is instrumental in asymmetric synthesis, contributing to the efficient synthesis of chiral compounds. Chung et al. (2005) described its use in a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, emphasizing its role in producing chiral pyrrolidine compounds (Chung et al., 2005).

Ligand Studies in Medicinal Chemistry

- It serves as a ligand or structural component in medicinal chemistry. Altenbach et al. (2008) synthesized a series of compounds, including those containing a similar tert-butyl group, as ligands for histamine H4 receptors, demonstrating its utility in developing new pharmaceutical agents (Altenbach et al., 2008).

特性

IUPAC Name |

tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-6-14-5-9(10)11-7-15-8-17(11)4/h7-10,14H,5-6H2,1-4H3,(H,16,18)/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDUJALIEIAAFY-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CN=CN2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CN=CN2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorophenyl)methyl]-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2381010.png)

![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)

![1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone](/img/structure/B2381016.png)

![2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2381018.png)

![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)

![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2381023.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)

![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)